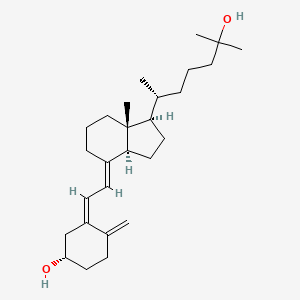

3-epi-Calcifediol

描述

属性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUBBDSIWDLEOM-DTOXIADCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022721 | |

| Record name | Calcifediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calcidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

19356-17-3, 64719-49-9 | |

| Record name | 25-Hydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19356-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcifediol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019356173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-Hydroxyvitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064719499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcifediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00146 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcifediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcifediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIFEDIOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WXW8F54E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calcidiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-epi-Calcifediol: Discovery, Synthesis, and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol, a stereoisomer of calcifediol (25-hydroxyvitamin D3), has emerged as a significant metabolite in vitamin D research. Its presence in biological samples can interfere with accurate measurements of vitamin D status and possesses distinct biological activities that warrant further investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical methodologies for this compound. It delves into its biological significance, including its interaction with the vitamin D receptor and its metabolic pathways. Detailed experimental protocols and structured data presentations are included to facilitate further research and development in this area.

Introduction: The Discovery and Significance of an Epimer

Calcifediol, or 25-hydroxyvitamin D3 (25(OH)D3), is the primary circulating form of vitamin D and the accepted biomarker for assessing vitamin D status.[1][2] For many years, assays measuring 25(OH)D3 were thought to be straightforward. However, the discovery of this compound, a C-3 epimer of calcifediol, introduced a new layer of complexity.[3][4] This epimer, differing only in the stereochemical orientation of the hydroxyl group at the C-3 position of the A-ring, is not merely a synthetic artifact but a naturally occurring metabolite.[3][4]

The presence of this compound is particularly notable in infants, where it can constitute a significant portion of the total 25-hydroxyvitamin D concentration, potentially leading to an overestimation of vitamin D levels if not distinguished from calcifediol.[5] While generally considered to have lower biological activity than calcifediol due to reduced binding affinity for the vitamin D receptor (VDR), this compound and its downstream metabolites, such as 3-epi-1α,25-dihydroxyvitamin D3, exhibit some unique biological effects, including the potential to suppress parathyroid hormone (PTH).[3][6][7] Understanding the synthesis, metabolism, and function of this epimer is therefore crucial for accurate clinical assessment and for exploring its potential therapeutic applications.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that hinges on the stereoselective inversion of the 3β-hydroxyl group of a vitamin D precursor to a 3α-hydroxyl group. The Mitsunobu reaction is a key transformation employed for this purpose.[8][9]

Synthetic Pathway Overview

A common strategy for synthesizing this compound involves starting from a readily available vitamin D analog and performing a series of protection, inversion, and deprotection steps. The following diagram outlines a representative synthetic route.

Caption: Synthetic pathway for this compound via Mitsunobu inversion.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Mitsunobu reaction for the synthesis of this compound from calcifediol.

Step 1: Protection of the 25-Hydroxyl Group

-

Dissolve calcifediol in anhydrous pyridine.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 25-O-TBDMS-calcifediol by column chromatography on silica gel.

Step 2: Inversion of the 3-Hydroxyl Group (Mitsunobu Reaction)

-

Dissolve the protected calcifediol, triphenylphosphine (PPh3), and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) dropwise.

-

Stir the reaction at room temperature overnight.

-

Concentrate the reaction mixture and purify the crude product by column chromatography to obtain the 3-O-(p-nitrobenzoyl) derivative with the inverted stereochemistry.

Step 3: Deprotection of the 3- and 25-Hydroxyl Groups

-

Dissolve the product from Step 2 in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) in THF.

-

Stir the reaction at room temperature until deprotection is complete as monitored by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product, this compound, by high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathway

The biological actions of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates gene expression.[2][10]

Vitamin D Metabolic and Signaling Pathway

The canonical pathway involves the conversion of vitamin D3 to calcifediol in the liver, which is then hydroxylated in the kidneys to the active hormone, calcitriol (1α,25-dihydroxyvitamin D3).[2] Calcitriol binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, modulating their transcription.[11] this compound can also be hydroxylated to 3-epi-1α,25-dihydroxyvitamin D3.[7]

Caption: Vitamin D metabolic and genomic signaling pathway including this compound.

Comparative Bioactivity

This compound exhibits a lower binding affinity for the VDR compared to calcitriol and even calcifediol.[3] This reduced affinity translates to lower overall biological potency in most assays.[7] However, some studies suggest that 3-epi-1α,25-dihydroxyvitamin D3 can suppress PTH secretion, indicating that it is not biologically inert.[12]

| Compound | Relative VDR Binding Affinity | Potency in Raising Serum 25(OH)D | Effect on PTH |

| Calcitriol | High | N/A | Strong Suppression |

| Calcifediol | Moderate | High | Moderate Suppression |

| This compound | Low | Lower than Calcifediol | Weak Suppression |

| 3-epi-1α,25-dihydroxyvitamin D3 | Lower than Calcitriol | N/A | Potent Suppression |

Note: This table provides a qualitative summary based on available literature. Quantitative values can vary depending on the specific assay and experimental conditions.

Analytical Methodologies

The structural similarity between calcifediol and this compound necessitates high-resolution analytical techniques for their separation and quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method.[13]

Experimental Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of this compound in serum or plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol (Illustrative)

Sample Preparation (Protein Precipitation)

-

To 100 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., deuterated this compound).

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

Liquid Chromatography

-

Column: A chiral column, such as a Lux Cellulose-3, is often required for baseline separation of the epimers.

-

Mobile Phase: A gradient elution with a mixture of methanol, water, and a small amount of formic acid is typically used.

-

Flow Rate: A flow rate of around 300-500 µL/min is common.

-

Column Temperature: The column temperature may be controlled (e.g., 60°C) to optimize separation.

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for both calcifediol and this compound and their respective internal standards are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Calcifediol | 401.3 | 383.3, 365.3 |

| This compound | 401.3 | 383.3, 365.3 |

| Deuterated Internal Standards | Varies | Varies |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Conclusion and Future Directions

The discovery and characterization of this compound have significantly advanced our understanding of vitamin D metabolism. Its presence has important implications for the accurate assessment of vitamin D status, particularly in pediatric populations. While its biological role is still being fully elucidated, it is clear that this compound and its metabolites are not inert and may play a role in calcium homeostasis and other physiological processes.

Future research should focus on several key areas:

-

Identification of the C-3 Epimerase: The enzyme responsible for the epimerization of vitamin D metabolites has yet to be definitively identified.[3][4] Its characterization will be crucial for understanding the regulation of this metabolic pathway.

-

Elucidation of Biological Function: Further in-vitro and in-vivo studies are needed to fully understand the biological functions of this compound and its downstream metabolites, including their specific interactions with the VDR and their effects on gene expression.

-

Standardization of Analytical Methods: The development of certified reference materials for this compound is essential for the standardization and quality control of analytical methods across different laboratories.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working in the field of vitamin D. A thorough understanding of this compound is essential for accurate diagnostics, meaningful research, and the potential development of novel therapeutic strategies related to vitamin D metabolism.

References

- 1. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epimers of Vitamin D: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Time-course analysis of 3-epi-25-hydroxyvitamin D3 shows markedly elevated levels in early life, particularly from vitamin D supplementation in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]

- 11. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxyvitamin D3, is a potent suppressor of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Function of 3-epi-Calcifediol

Abstract

This compound (3-epi-25-hydroxyvitamin D3) is a stereoisomer of Calcifediol (25-hydroxyvitamin D3), the primary circulating form of vitamin D and the key indicator of vitamin D status. Initially considered a minor, biologically insignificant metabolite, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed its widespread presence in human circulation, especially in infants. While generally less potent than its non-epimeric counterpart, this compound and its downstream metabolites are not inert. They interact with the vitamin D metabolic pathway and exhibit distinct biological activities that are of growing interest to researchers and clinicians. This technical guide provides a comprehensive overview of the current understanding of the biological function of this compound, its metabolism, physiological relevance, and the methodologies used for its study.

Metabolism of this compound

The C-3 epimerization of vitamin D3 metabolites is now understood to be a significant metabolic pathway.[1] this compound is formed from the conventional vitamin D metabolite, Calcifediol (25(OH)D3). This conversion involves the inversion of the hydroxyl group at the third carbon position of the A-ring.[1]

Once formed, this compound serves as a substrate for the same key enzymes that metabolize Calcifediol:

-

CYP27B1 (1α-hydroxylase): In the kidney and other tissues, CYP27B1 hydroxylates this compound at the 1α position to produce 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1,25(OH)2D3) , the epimeric form of the active hormone Calcitriol.[1][2]

-

CYP24A1 (24-hydroxylase): This enzyme, responsible for the catabolism of vitamin D metabolites, converts this compound into 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3) .[1] The induction of CYP24A1 is a critical feedback mechanism to prevent vitamin D toxicity.[3][4]

This parallel metabolic pathway suggests that the body possesses mechanisms to process and potentially utilize or degrade C-3 epimers.

Biological Activity and Physiological Role

The biological activity of this compound and its metabolites is primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression.[5] However, the affinity of these epimeric forms for the VDR and their subsequent biological potency are generally reduced compared to their native counterparts.

Interaction with Vitamin D Receptor (VDR)

The active metabolite, 3-epi-1,25(OH)2D3, demonstrates a significantly lower binding affinity for the VDR, estimated to be 35 to 120 times lower than that of Calcitriol.[6] This reduced affinity is a key determinant of its attenuated biological activity in most assays.[6] Despite this, it is not completely inactive and can still initiate VDR-mediated gene transcription, albeit less efficiently.[1]

Physiological Effects

-

Anti-proliferative and Differentiation-Inducing Activity: 3-epi-1,25(OH)2D3 has demonstrated some ability to suppress the proliferation of human myeloid leukemia (HL-60) cells and induce their differentiation, although it is less effective than Calcitriol.[1]

-

Parathyroid Hormone (PTH) Suppression: Some studies suggest that 3-epi-25(OH)D3 can suppress PTH secretion with potentially lower calcemic effects compared to Calcitriol, making it an interesting molecule for conditions like secondary hyperparathyroidism in chronic kidney disease.[6][7][8]

-

Calcium Homeostasis: The calcemic activity of C-3 epimers is significantly lower than their native forms. 3-epi-1,25(OH)2D3 has a markedly reduced ability to stimulate intestinal calcium absorption.[6]

Clinical Relevance and Distribution

The concentration of this compound is highest in infants, where it can constitute a significant portion of the total circulating 25(OH)D.[9][10][11] Its contribution to the total 25(OH)D pool decreases with age but remains detectable in adults.[9][10] The presence of this compound can lead to an overestimation of vitamin D status if the analytical method does not chromatographically separate it from Calcifediol, potentially leading to the misclassification of a patient's vitamin D status.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its metabolites.

Table 1: Serum Concentrations of this compound

| Population | Age Range | Average/Range of this compound | Contribution to Total 25(OH)D3 | Reference(s) |

| Infants | < 1 year | Varies widely | Can be up to 61% | [9] |

| Adolescents & Adults | 1 to 94 years | Average of 3.3 ng/mL | 0% to 25.5% | [2][9] |

| Adults (Population Study) | Not specified | 0 to 4.9 ng/mL | 0% to 13.3% | [2] |

Table 2: Relative Biological Activity of Vitamin D Metabolites

| Metabolite | VDR Binding Affinity (Relative to Calcitriol) | Key Biological Effect | Reference(s) |

| Calcitriol | 100% | High potency in genomic and non-genomic actions, strong calcemic effects. | [12][13] |

| 3-epi-Calcitriol | 0.8% - 2.8% (35-120x lower) | Reduced efficacy in cellular calcium regulation, some anti-proliferative activity. | [1][6] |

| Calcifediol | ~2% (50x lower) | Weak VDR agonist, primarily a prohormone. | [12][14] |

| This compound | Not well characterized | Can be metabolized to the active 3-epi-Calcitriol. | [1] |

Experimental Protocols

Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the separation and quantification of this compound and Calcifediol in human serum, based on commonly cited methodologies.[10][15]

Objective: To accurately measure the concentration of this compound, chromatographically separated from Calcifediol.

Materials:

-

Human serum samples

-

Internal Standard (IS): Deuterium-labeled 25(OH)D3 (e.g., d6-25(OH)D3)

-

Protein Precipitation Reagent: Acetonitrile or Zinc Sulfate

-

Liquid-Liquid Extraction Solvent: Hexane or Methyl-tert-butyl ether (MTBE)

-

LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

-

Chromatographic Column: Pentafluorophenyl (PFP) propyl column (essential for separation)

Procedure:

-

Sample Preparation: a. Pipette 100 µL of serum into a microcentrifuge tube. b. Add the internal standard (d6-25(OH)D3) in a small volume of reconstitution solvent. c. Protein Precipitation: Add 300 µL of cold acetonitrile, vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction (Optional, enhances cleanup): a. Add 1 mL of hexane to the supernatant. b. Vortex for 2 minutes, then centrifuge to separate the layers. c. Transfer the upper organic layer to a new tube. d. Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: a. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

-

LC-MS/MS Analysis: a. Chromatography:

- Column: PFP column (e.g., 100 x 2.1 mm, 2.6 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Methanol with 0.1% formic acid.

- Gradient: A time-programmed gradient designed to achieve baseline or near-baseline resolution (>90%) of this compound and Calcifediol.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 10-20 µL. b. Mass Spectrometry:

- Ionization Mode: Positive APCI or ESI.

- Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor specific precursor-to-product ion transitions for Calcifediol, this compound, and the internal standard. The transitions for the epimer and non-epimer are identical due to their identical mass.

-

Quantification: a. Generate a standard curve using calibrators of known concentrations. b. Calculate the concentration of each analyte in the samples based on the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion and Future Directions

This compound is an endogenous metabolite of vitamin D3 with distinct, albeit attenuated, biological activity compared to its non-epimeric counterpart. Its formation represents a parallel metabolic pathway that is particularly active in early life. The primary clinical significance currently lies in its potential to interfere with routine vitamin D assessment, highlighting the need for specific and accurate analytical methods like LC-MS/MS.

For drug development professionals and researchers, the C-3 epimerization pathway presents several points of interest. The ability of 3-epi-metabolites to suppress PTH with potentially lower calcemic effects warrants further investigation for therapeutic applications in renal disease and hyperparathyroidism. A deeper understanding of the factors regulating the epimerization process and the full spectrum of biological activities of 3-epi-Calcitriol will be crucial in elucidating the complete role of the vitamin D endocrine system in health and disease. Future research should focus on clarifying the VDR-independent actions of these epimers, their pharmacokinetic profiles, and their long-term physiological consequences.

References

- 1. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epidemiologic study of the C-3 epimer of 25-hydroxyvitamin D3 in a population-based sample - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rayaldee.com [rayaldee.com]

- 4. Modified-release oral calcifediol corrects vitamin D insufficiency with minimal CYP24A1 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitamin D receptor - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Epimeric vitamin D and cardiovascular structure and function in advanced CKD and after kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. Calcifediol: Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vitas.no [vitas.no]

The 3-epi-Calcifediol Metabolic Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources, undergoes a series of hydroxylations to become biologically active. The classical pathway involves the conversion of cholecalciferol to calcifediol (25-hydroxyvitamin D3; 25(OH)D3) in the liver, followed by hydroxylation in the kidneys to the active hormone calcitriol (1α,25-dihydroxyvitamin D3; 1,25(OH)2D3). However, an alternative metabolic route, the C-3 epimerization pathway, has gained increasing attention for its potential physiological and clinical significance. This pathway leads to the formation of 3-epi-calcifediol (3-epi-25(OH)D3), a stereoisomer of calcifediol, and its subsequent metabolites. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, biological activities, and the analytical methods used for its study.

The Metabolic Pathway of this compound

The formation of this compound occurs through the epimerization of calcifediol, a reaction catalyzed by a yet-to-be-fully-characterized 3-epimerase. This epimerase converts the 3β-hydroxyl group of calcifediol to a 3α-hydroxyl group, resulting in the formation of this compound. This process is reversible, and the enzyme can also act on other vitamin D metabolites.

Once formed, this compound serves as a substrate for the same hydroxylases that act on calcifediol in the classical pathway:

-

1α-hydroxylation: this compound is hydroxylated by the enzyme 25-hydroxyvitamin D3 1-alpha-hydroxylase (CYP27B1) to produce 3-epi-calcitriol (3-epi-1α,25(OH)2D3).

-

24-hydroxylation: Alternatively, this compound can be hydroxylated by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) to form 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3), which is a step in the catabolic pathway.

The overall metabolic pathway is depicted in the following diagram:

Quantitative Data

A summary of the available quantitative data related to the this compound pathway is presented in the tables below. It is important to note that specific kinetic parameters and binding affinities for the 3-epi metabolites are not as extensively characterized as those for the classical pathway.

Table 1: Enzyme Kinetics

| Enzyme | Substrate | Product | Km | Vmax | Cofactor | Source Organism/System | Reference |

| 25-hydroxyvitamin D3 3-epimerase | Calcifediol (25(OH)D3) | This compound | 14 µM | Not Reported | NADH (preferred) | Rat liver microsomes | [1] |

| CYP27B1 | This compound | 3-epi-Calcitriol | Not Reported | Not Reported | NADPH | Recombinant E. coli | [2] |

| CYP24A1 | This compound | 3-epi-24,25(OH)2D3 | Not Reported | Not Reported | NADPH | Recombinant E. coli | [2] |

Table 2: Binding Affinities

| Ligand | Receptor/Binding Protein | Binding Affinity (Kd) | Relative Affinity | Reference |

| Calcifediol | Vitamin D Receptor (VDR) | Not explicitly reported | ~50-fold lower than Calcitriol | [1] |

| 3-epi-Calcitriol | Vitamin D Receptor (VDR) | Not explicitly reported | Lower than Calcitriol | [2] |

| Calcifediol | Vitamin D Binding Protein (DBP) | High affinity | - | [3] |

| This compound | Vitamin D Binding Protein (DBP) | Not explicitly reported | Lower than Calcifediol | [4] |

Table 3: Serum Concentrations in Humans

| Metabolite | Concentration Range | Population/Condition | Reference |

| This compound | 1.1 - 4.0 ng/mL | Adults with chronic liver disease after cholecalciferol supplementation | [5] |

| This compound | 2.5 nmol/L (mean) | Nationally representative adult sample | [6] |

| This compound | Up to 55% of total 25(OH)D3 | Early preterm infants after vitamin D supplementation | [7] |

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound, as it allows for the chromatographic separation of the epimer from the more abundant calcifediol.

Objective: To accurately measure the concentration of this compound in serum or plasma.

Methodology:

-

Sample Preparation:

-

To 220 µL of serum, add an internal standard solution containing a deuterated form of this compound (e.g., 3-epi-25OHD3-d3).

-

Precipitate proteins by adding a mixture of methanol and isopropanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant, containing the vitamin D metabolites, is collected for analysis[8].

-

-

Liquid Chromatography:

-

Employ a chiral column (e.g., Lux Cellulose-3) to achieve chromatographic separation of this compound from calcifediol.

-

Use a mobile phase gradient of methanol and water with a small percentage of formic acid[8].

-

-

Tandem Mass Spectrometry:

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard. The precursor-to-product ion transitions are typically m/z 401.3 -> 383.3 for this compound and m/z 404.3 -> 386.3 for the d3-internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

VDR Competitive Binding Assay

This assay determines the binding affinity of this compound to the Vitamin D Receptor (VDR) by measuring its ability to compete with a radiolabeled or fluorescently-labeled VDR ligand.

Objective: To determine the inhibitory constant (Ki) or IC50 of this compound for VDR.

Methodology:

-

Reagents:

-

Recombinant human VDR.

-

Labeled ligand (e.g., [3H]-calcitriol or a fluorescent VDR ligand).

-

Unlabeled calcitriol (for determining non-specific binding).

-

Serial dilutions of this compound.

-

Assay buffer.

-

-

Procedure:

-

Incubate a fixed concentration of VDR and the labeled ligand with varying concentrations of this compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

-

Allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the VDR-ligand complex from the unbound ligand (e.g., hydroxylapatite precipitation, size exclusion chromatography, or filter binding).

-

-

Detection:

-

Quantify the amount of bound labeled ligand using liquid scintillation counting (for radioligands) or fluorescence polarization/intensity (for fluorescent ligands).

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand) from the resulting dose-response curve.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

VDR Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate VDR-mediated gene transcription.

Objective: To determine if this compound is a VDR agonist and to quantify its potency (EC50).

Methodology:

-

Cell Line:

-

Procedure:

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with serial dilutions of this compound or a known VDR agonist (e.g., calcitriol) as a positive control.

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for VDR activation and reporter gene expression.

-

-

Detection:

-

Lyse the cells and measure the activity of the reporter enzyme (luciferase or β-galactosidase) using a luminometer or spectrophotometer, respectively.

-

-

Data Analysis:

-

Plot the reporter activity against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) from the dose-response curve.

-

Signaling Pathways

While the signaling pathways specifically activated by this compound and its metabolites are not as well-defined as those for calcitriol, it is hypothesized that they act through the Vitamin D Receptor (VDR), albeit with lower affinity. The canonical VDR signaling pathway involves both genomic and non-genomic actions.

Genomic Signaling Pathway

The genomic actions of vitamin D metabolites are mediated by the nuclear VDR, which acts as a ligand-activated transcription factor.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, rapid, non-genomic effects of vitamin D metabolites have been described. These actions are initiated at the cell membrane and involve the activation of various second messenger systems. While primarily studied for calcitriol, it is plausible that 3-epi-metabolites could also elicit similar, though potentially less potent, responses. These pathways can involve membrane-associated VDR (mVDR) and other membrane receptors, leading to the activation of signaling cascades such as those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK).

Conclusion

The this compound metabolic pathway represents a significant alternative route in vitamin D metabolism. While 3-epi metabolites generally exhibit lower biological activity compared to their classical counterparts, their presence in circulation, particularly in certain physiological states like infancy, suggests a potential, yet to be fully elucidated, biological role. Further research is warranted to fully characterize the enzymatic kinetics of this pathway, the specific binding affinities of the 3-epi metabolites to VDR and DBP, and their downstream effects on cellular signaling and gene expression. A deeper understanding of this pathway will provide a more complete picture of vitamin D physiology and may have implications for clinical diagnostics and therapeutic strategies.

References

- 1. Calcifediol: Why, When, How Much? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Binding Protein: A Historic Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. rayaldee.com [rayaldee.com]

- 6. Intracellular proteomics and extracellular vesiculomics as a metric of disease recapitulation in 3D-bioprinted aortic valve arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

The Enigmatic Epimer: A Technical Guide to the Role of 3-epi-Calcifediol in Vitamin D Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of vitamin D metabolism is more complex than once understood, with the discovery and increasing recognition of various metabolites challenging the traditional pathways. Among these, 3-epi-25-hydroxyvitamin D3 (3-epi-Calcifediol) has emerged as a significant, yet often overlooked, player. This technical guide provides an in-depth exploration of the role of this compound, offering a comprehensive overview of its metabolism, physiological relevance, and the analytical methodologies crucial for its accurate assessment. For researchers and professionals in drug development, a nuanced understanding of this epimer is critical for the precise evaluation of vitamin D status and the development of novel therapeutics.

The C3-Epimerization Pathway: A Deviation from the Canonical Route

This compound is a stereoisomer of 25-hydroxyvitamin D3 (Calcifediol), differing only in the orientation of the hydroxyl group at the third carbon position of the A-ring.[1] This seemingly minor structural alteration has significant implications for its biological activity and metabolic fate. While the exact enzymatic machinery responsible for C3-epimerization in humans is yet to be fully elucidated, it is understood to be a metabolic modification of the major circulating form of vitamin D, Calcifediol.[1]

All major forms of vitamin D can undergo epimerization at the C3 position.[2] Once formed, this compound can be further metabolized by the same enzymes that act on Calcifediol. Specifically, the enzyme CYP27B1 can hydroxylate this compound at the 1α position to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-Calcitriol), the epimeric form of the active hormone Calcitriol.[1][3] Furthermore, both this compound and 3-epi-Calcitriol can be hydroxylated by CYP24A1, a key enzyme in vitamin D catabolism.[1][4]

digraph "Vitamin D Metabolism including this compound Pathway" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Vitamin D Metabolism", splines=ortho, nodesep=0.8, ranksep=0.6];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

"Vitamin D3" [fillcolor="#F1F3F4", fontcolor="#202124"];

"Calcifediol (25(OH)D3)" [fillcolor="#FBBC05", fontcolor="#202124"];

"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Calcitriol (1,25(OH)2D3)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"3-epi-Calcitriol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Inactive Metabolites" [fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

"Vitamin D3" -> "Calcifediol (25(OH)D3)" [label="CYP2R1 (Liver)"];

"Calcifediol (25(OH)D3)" -> "this compound" [label="C3-Epimerase"];

"Calcifediol (25(OH)D3)" -> "Calcitriol (1,25(OH)2D3)" [label="CYP27B1 (Kidney)"];

"this compound" -> "3-epi-Calcitriol" [label="CYP27B1"];

"Calcitriol (1,25(OH)2D3)" -> "Inactive Metabolites" [label="CYP24A1"];

"3-epi-Calcitriol" -> "Inactive Metabolites" [label="CYP24A1"];

}

Caption: Comparison of VDR signaling by Calcitriol and 3-epi-Calcitriol.

Experimental Protocols

Accurate measurement of this compound is paramount for both research and clinical applications. Due to their identical mass, this compound and Calcifediol cannot be distinguished by mass spectrometry alone and require chromatographic separation.[2][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[2]

Key Experimental Protocol: LC-MS/MS for Quantification of 25(OH)D3 and 3-epi-25(OH)D3

Objective: To separate and quantify 25-hydroxyvitamin D3 and its C3-epimer in serum or plasma.

Methodology Overview:

-

Sample Preparation:

-

Protein precipitation is performed to release the vitamin D metabolites from binding proteins. This is typically achieved by adding a solvent like acetonitrile or methanol, often containing an internal standard (e.g., deuterated 25(OH)D3).[6]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the analytes, is collected for analysis.

-

Chromatographic Separation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

A key component for separating the epimers is the choice of the analytical column. Pentafluorophenyl (PFP) columns have been shown to provide effective resolution.[7][8]

-

A gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer is employed to achieve separation.[5][9]

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[9]

-

Specific precursor-to-product ion transitions are monitored for both 25(OH)D3 and 3-epi-25(OH)D3 to ensure specificity and accurate quantification.[10]

-

The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.

```dot

digraph "LC-MS_MS_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Workflow for this compound Analysis", splines=ortho];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

"Sample" [label="Serum/Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

"Precipitation" [label="Protein Precipitation\n(+ Internal Standard)", fillcolor="#FBBC05", fontcolor="#202124"];

"Centrifugation" [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];

"Supernatant" [label="Supernatant Collection", fillcolor="#FBBC05", fontcolor="#202124"];

"HPLC" [label="HPLC/UHPLC Separation\n(PFP Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"MS" [label="Tandem Mass Spectrometry\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data" [label="Data Analysis\n(Quantification)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

"Sample" -> "Precipitation";

"Precipitation" -> "Centrifugation";

"Centrifugation" -> "Supernatant";

"Supernatant" -> "HPLC";

"HPLC" -> "MS";

"MS" -> "Data";

}

References

- 1. C-3 epimerization of vitamin D3 metabolites and further metabolism of C-3 epimers: 25-hydroxyvitamin D3 is metabolized to 3-epi-25-hydroxyvitamin D3 and subsequently metabolized through C-1alpha or C-24 hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-EPMC3236660 - 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults. - OmicsDI [omicsdi.org]

- 9. benchchem.com [benchchem.com]

- 10. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of 3-epi-Calcifediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is a naturally occurring epimer of calcifediol, the primary circulating form of vitamin D. While initially considered a minor and less active metabolite, recent research has unveiled its distinct physiological effects and potential clinical significance. This technical guide provides a comprehensive overview of the metabolism, biological actions, and experimental evaluation of this compound. Quantitative data on its receptor binding, metabolic rates, and functional potencies are summarized, and detailed experimental protocols for its analysis are provided. Furthermore, key signaling pathways are visually represented to facilitate a deeper understanding of its molecular mechanisms. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism and its therapeutic applications.

Introduction

The vitamin D endocrine system is crucial for maintaining calcium and phosphate homeostasis, bone health, and regulating various other physiological processes. The prohormone vitamin D is hydroxylated in the liver to form calcifediol (25-hydroxyvitamin D3), the major circulating metabolite used to assess a patient's vitamin D status. Calcifediol is then further hydroxylated in the kidneys by the enzyme CYP27B1 to form the biologically active hormone calcitriol (1α,25-dihydroxyvitamin D3).

Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have led to the identification and quantification of various vitamin D metabolites, including the C-3 epimer of calcifediol, this compound. This epimer differs from calcifediol only in the stereochemical configuration of the hydroxyl group at the C-3 position of the A-ring. While present in lower concentrations than calcifediol in adults, this compound can be found in significant amounts in infants. Its presence and biological activity have prompted a re-evaluation of the vitamin D metabolic pathway and its physiological consequences.

Metabolism of this compound

This compound is a substrate for the key enzymes involved in vitamin D metabolism, CYP27B1 and CYP24A1.

-

Activation by CYP27B1: Similar to calcifediol, this compound is hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) in the kidneys and other tissues to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-calcitriol), the active form of the epimer.[1]

-

Inactivation by CYP24A1: The catabolic enzyme 24-hydroxylase (CYP24A1) metabolizes this compound and 3-epi-calcitriol into their respective 24-hydroxylated forms, initiating their inactivation and excretion.[1] Studies have shown that the rate of inactivation of 3-epi-calcitriol by CYP24A1 is significantly slower than that of calcitriol. Specifically, the production of 3-epi-calcitroic acid from 3-epi-1α,25(OH)2D3 is threefold less than the formation of calcitroic acid from 1α,25(OH)2D3 under identical conditions, suggesting a higher metabolic stability of the 3-epi form.[2]

Quantitative Data on the Biological Activity of this compound and its Metabolites

The physiological effects of this compound and its metabolites are dictated by their interaction with the Vitamin D Receptor (VDR) and their subsequent influence on gene transcription, as well as their metabolic fate. The following tables summarize the available quantitative data.

| Ligand | Receptor/Enzyme | Parameter | Value | Reference |

| 3-epi-1α,25(OH)2D3 | Vitamin D Receptor (VDR) | Relative Binding Affinity | 30 to 120-fold lower than 1α,25(OH)2D3 | [1] |

| 1α,25(OH)2D3 | Vitamin D Receptor (VDR) | Binding Affinity (Kd) | ~0.1 nM (varies by assay) | |

| Calcifediol | Vitamin D Receptor (VDR) | Relative Binding Affinity | ~1000-fold lower than Calcitriol | [3] |

| 3-epi-1α,25(OH)2D3 | Vitamin D Binding Protein (DBP) | Relative Binding Affinity | 2.5-fold higher than 1α,25(OH)2D3 | [1] |

Table 1: Receptor and Binding Protein Affinities

| Substrate | Enzyme | Parameter | Observation | Reference |

| 3-epi-1α,25(OH)2D3 | CYP24A1 | Rate of Inactivation | 3-fold slower than 1α,25(OH)2D3 | [2] |

Table 2: Metabolic Enzyme Kinetics

| Biological Response | Ligand | Parameter | Potency | Reference |

| PTH Secretion Suppression | 3-epi-1α,25(OH)2D3 | - | Slightly, but not significantly, less active than 1α,25(OH)2D3 | [4] |

| Intestinal Calcium Absorption | 3-epi-1α,25(OH)2D3 | - | Markedly reduced compared to 1α,25(OH)2D3 | [1] |

| CYP24A1 Gene Induction | 3-epi-1α,25(OH)2D3 | - | Reduced ability compared to 1α,25(OH)2D3 | [1] |

| HL-60 Cell Proliferation Suppression | 3-epi-1α,25(OH)2D3 | - | Lower than 1α,25(OH)2D3 | [1] |

Table 3: Functional Potencies

Signaling Pathways

The biological actions of this compound are initiated by its conversion to 3-epi-calcitriol, which then acts as a ligand for the Vitamin D Receptor (VDR). The subsequent signaling cascade follows the canonical pathway of vitamin D action.

Caption: Metabolic pathway of Vitamin D3, including the epimerization of Calcifediol.

Caption: Genomic signaling pathway of 3-epi-Calcitriol via the Vitamin D Receptor.

Experimental Protocols

Quantification of this compound in Serum by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in human serum.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

- To 100 µL of serum, add an internal standard (e.g., deuterated this compound).

- Precipitate proteins by adding 300 µL of acetonitrile. Vortex vigorously and centrifuge to pellet the protein.

- Transfer the supernatant to a clean tube.

- Perform liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., hexane). Vortex and centrifuge to separate the phases.

- Carefully collect the organic (upper) layer containing the vitamin D metabolites.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

2. Chromatographic Separation:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 or a pentafluorophenyl (PFP) column is typically used to achieve chromatographic separation of this compound from calcifediol and other isomers.

- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

- Flow Rate: Optimized for the specific column and system, typically in the range of 0.2-0.5 mL/min.

- Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection:

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

- Ionization Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

- Example Transition for this compound: m/z 401.3 -> 383.3 (precursor ion -> product ion after loss of water).

4. Data Analysis:

- Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

VDR-Mediated Transcriptional Activity Assay (Cell-based Reporter Assay)

This protocol describes a method to assess the biological activity of 3-epi-calcitriol by measuring its ability to induce transcription from a VDR-responsive reporter gene.

1. Cell Culture and Transfection:

- Cell Line: A suitable cell line that expresses the VDR, such as human embryonic kidney 293 (HEK293) cells or a relevant target cell line (e.g., osteosarcoma cells like UMR-106).

- Culture cells in appropriate media and conditions.

- Co-transfect the cells with two plasmids:

- A reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

- An expression plasmid for the human VDR (to ensure sufficient receptor levels).

- A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

2. Treatment with Vitamin D Analogs:

- After transfection, treat the cells with varying concentrations of 3-epi-calcitriol, calcitriol (as a positive control), and a vehicle control (e.g., ethanol or DMSO).

- Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and reporter protein expression.

3. Reporter Gene Assay:

- Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

- If a normalization plasmid was used, measure the activity of the control reporter as well.

4. Data Analysis:

- Normalize the reporter gene activity to the control reporter activity for each sample.

- Plot the normalized reporter activity against the concentration of the vitamin D analog.

- Determine the EC50 value (the concentration that produces 50% of the maximal response) for 3-epi-calcitriol and calcitriol to compare their potencies.

Discussion and Future Directions

The discovery and characterization of this compound have added a new layer of complexity to our understanding of the vitamin D endocrine system. While generally less potent than its non-epimeric counterpart in many classical vitamin D actions, its significant presence in certain populations and its altered metabolic profile warrant further investigation.

Key findings indicate that 3-epi-calcitriol has a markedly lower binding affinity for the VDR, which correlates with its reduced ability to stimulate intestinal calcium absorption and induce the expression of CYP24A1. However, its capacity to suppress PTH secretion appears to be largely retained, suggesting potential tissue-specific or differential co-factor interactions that could lead to distinct physiological outcomes. The slower inactivation of 3-epi-calcitriol by CYP24A1 may also contribute to its sustained, albeit less potent, biological effects.

Future research should focus on several key areas:

-

Elucidation of the Epimerase Enzyme: The specific enzyme(s) responsible for the C-3 epimerization of vitamin D metabolites have yet to be fully identified and characterized.

-

Precise Quantification of Biological Potency: Further studies are needed to determine the precise EC50 values for various biological responses to 3-epi-calcitriol, including its effects on bone cell differentiation, immune cell function, and the expression of a wider range of VDR target genes.

-

Clinical Significance: The clinical implications of varying levels of this compound, particularly in infants and individuals with certain disease states, need to be thoroughly investigated. This includes its potential role in the etiology and progression of metabolic bone diseases and other conditions.

-

Therapeutic Potential: The unique pharmacological profile of 3-epi-calcitriol, particularly its potent PTH-suppressive activity coupled with lower calcemic potential, suggests that it or its synthetic analogs could be explored as therapeutic agents for conditions such as secondary hyperparathyroidism.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic stability of 3-epi-1α,25-dihydroxyvitamin D3 over 1 α 25-dihydroxyvitamin D3: metabolism and molecular docking studies using rat CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1Alpha,25-dihydroxy-3-epi-vitamin D3, a natural metabolite of 1alpha,25-dihydroxyvitamin D3, is a potent suppressor of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

C-3 epimer of 25-hydroxy vitamin D3.

An In-Depth Technical Guide to the C-3 Epimer of 25-Hydroxyvitamin D3

Introduction

The C-3 epimer of 25-hydroxyvitamin D3, formally known as (3α)-25-hydroxyvitamin D3 or 3-epi-25(OH)D3, is a stereoisomer of the primary circulating vitamin D metabolite, 25-hydroxyvitamin D3 (25(OH)D3).[1][2] These two molecules share an identical molecular formula and weight but differ in the spatial orientation of the hydroxyl group at the third carbon (C-3) of the A-ring.[1][3][4] While 25(OH)D3 possesses a β-orientation, the epimer has an α-orientation.[1] This seemingly minor structural variance has significant implications for its biological activity, metabolism, and analytical measurement, making it a critical consideration for researchers, clinicians, and professionals in drug development.

The advent of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has brought the prevalence and potential clinical relevance of 3-epi-25(OH)D3 to the forefront.[5][6] Its presence, particularly in high concentrations in infants, can interfere with routine vitamin D assays, leading to an overestimation of total 25(OH)D levels and potential misclassification of a patient's vitamin D status.[3][6][7] This guide provides a comprehensive technical overview of the metabolism, biological activity, analytical quantification, and clinical significance of 3-epi-25(OH)D3.

Biochemistry and Metabolism

The formation of 3-epi-25(OH)D3 is part of an alternative metabolic pathway for vitamin D.[8] The process, known as C-3 epimerization, is an enzymatic reaction that can occur for all major vitamin D metabolites, including 25(OH)D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), and 24,25-dihydroxyvitamin D3 (24,25(OH)2D3).[3][8]

Key Metabolic Points:

-

Enzymatic Action: An as-yet-unidentified epimerase enzyme is responsible for the conversion.[3] This process is believed to be irreversible.[3] Studies have shown that this epimerization is not catalyzed by known vitamin D-related cytochrome P450 enzymes (like CYP2R1, CYP27B1, CYP24A1) or hydroxysteroid epimerase.[8]

-

Location of Epimerization: The epimerization of 25(OH)D3 occurs in various tissues. In vitro studies have demonstrated this process in cells from the liver, bone, skin, kidney, and colon.[3][8]

-

Subsequent Metabolism: Once formed, 3-epi-25(OH)D3 serves as a substrate for the same hydroxylases that act on 25(OH)D3. It can be converted in the kidneys by 1α-hydroxylase (CYP27B1) to form 3-epi-1α,25(OH)2D3, the epimeric form of the hormonally active vitamin D.[3][4][6] It can also undergo 24-hydroxylation via CYP24A1.[3]

Biological Activity and Signaling Pathway

The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Binding Protein (DBP) for transport in the circulation and subsequent interaction with the nuclear Vitamin D Receptor (VDR), which regulates gene expression. The altered stereochemistry of C-3 epimers significantly reduces their binding affinity and, consequently, their biological potency.

-

DBP and VDR Binding: Compared to 25(OH)D3 and 1α,25(OH)2D3, their respective C-3 epimers show markedly lower binding affinity. 3-epi-25(OH)D3 binds to DBP with approximately 36-46% of the affinity of 25(OH)D3.[3] The affinity of 3-epi-1α,25(OH)2D3 for the VDR is substantially reduced, reported to be only 2-3% of that of 1α,25(OH)2D3.[3] Some studies suggest the binding affinity is 35 to 120-fold lower.[1][9]

-

Gene Regulation: Despite its weak VDR binding, 3-epi-1α,25(OH)2D3 can regulate gene transcription in the same manner as its non-epimeric counterpart, but with much lower efficiency.[3] For example, its ability to induce the expression of genes for osteocalcin and the catabolic enzyme CYP24 is only about 15% of that of 1α,25(OH)2D3.[3]

-

Cellular Effects: In vitro studies have shown that 3-epi-1α,25(OH)2D3 possesses antiproliferative and pro-differentiating activities, but these are also less potent (approximately 10% and 30%, respectively) than those of 1α,25(OH)2D3.[3] Interestingly, it is nearly as potent as 1α,25(OH)2D3 in suppressing parathyroid hormone (PTH) secretion, suggesting tissue-specific or gene-specific regulatory effects.[4][6]

Analytical Methodologies for Quantification

The structural similarity between 25(OH)D3 and its C-3 epimer presents a significant analytical challenge. Because they are isobaric (same mass and fragmentation pattern), most standard LC-MS/MS methods cannot distinguish between them without specific chromatographic separation.[10][11][12] Immunoassays and competitive protein binding assays generally show minimal or variable cross-reactivity with the epimer.[3][4][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying 3-epi-25(OH)D3. This requires a chromatographic method capable of resolving the two peaks. Pentafluorophenyl (PFP) propyl columns are often used to achieve this separation.[5][7]

Representative Experimental Protocol: LC-MS/MS Analysis

This protocol synthesizes common steps described in the literature for the quantification of 25(OH)D3 and 3-epi-25(OH)D3 in human serum.

-

Sample Preparation (Protein Precipitation & Extraction):

-

To 100 µL of serum sample (or calibrator/control), add 200 µL of a precipitation solvent like methanol or acetonitrile containing deuterated internal standards (e.g., d6-25(OH)D3 and d3-3-epi-25(OH)D3).[11][12]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new vessel or the well of a solid-phase extraction (SPE) plate.[11]

-

If not using SPE, the supernatant may be dried under a stream of nitrogen and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column providing sufficient resolution, such as a pentafluorophenyl (PFP) propyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[7][12]

-

Mobile Phase: An isocratic or gradient mixture of solvents, typically water with a modifier (e.g., formic acid) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

-

Injection Volume: 10-20 µL.

-

Run Time: Optimized for baseline separation, typically 5-7 minutes.[7]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A tandem mass spectrometer (MS/MS).

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity. For example, the transition for both 25(OH)D3 and its epimer might be m/z 401.3 -> 383.3.[2]

-

-

Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the known concentrations of the calibrators.

-

The concentration of 3-epi-25(OH)D3 in the unknown samples is determined by interpolating their peak area ratios from this curve.

-

References

- 1. portlandpress.com [portlandpress.com]

- 2. C3-Epimer of 25-Hydroxyvitamin D3 as a Superior Marker for Predicting the Severity of Chronic Kidney Disease in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-epi-25 hydroxyvitamin D concentrations are not correlated with age in a cohort of infants and adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of vitamin D hydroxy metabolites C3 epimers in patients with cardiovascular disease: an observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 3 Epimer of 25-Hydroxycholecalciferol Is Present in the Circulation of the Majority of Adults in a Nationally Representative Sample and Has Endogenous Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Assessment of C3-Epi-25-Hydroxyvitamin D concentration in adult serum: LC-MS/MS determination using [2H3] 3-epi-25OHD3 internal standard and NIST traceable commercial 3-epi-25OHD calibrators - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 13. Evaluation of 3-epi-25-hydroxyvitamin D3 cross-reactivity in the Roche Elecsys Vitamin D Total protein binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The C-3 Epimer of Calcifediol: An In-depth Technical Guide on its Endogenous and Exogenous Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3), the C-3 epimer of calcifediol, has emerged from being a largely overlooked metabolite to a significant component of the vitamin D landscape. Initially considered a minor and biologically irrelevant compound, recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revealed its widespread presence in human circulation. This technical guide provides a comprehensive overview of the endogenous and exogenous sources of 3-epi-25(OH)D3, its metabolic pathways, and the analytical methodologies for its quantification, tailored for researchers, scientists, and professionals in drug development.

Endogenous and Exogenous Sources

The presence of 3-epi-25(OH)D3 in circulation is attributable to both internal metabolic processes (endogenous) and external intake (exogenous).

Endogenous Production:

The primary endogenous source of 3-epi-25(OH)D3 is the epimerization of 25-hydroxyvitamin D3 (25(OH)D3). This conversion involves a change in the stereochemical configuration of the hydroxyl group at the third carbon position of the A-ring, from the alpha (α) to the beta (β) orientation. This process is catalyzed by a yet-to-be-fully-characterized enzyme, often referred to as a "C-3 epimerase".[1] This epimerization is not limited to 25(OH)D3; other vitamin D metabolites can also undergo this transformation. The liver is considered a primary site for this epimerization.[1]

Evidence also points to the endogenous production of 3-epi-25(OH)D2 from its precursor, 25-hydroxyvitamin D2 (25(OH)D2), demonstrating that the epimerization pathway is not exclusive to the D3 form.[2]

Exogenous Contribution:

Exogenous sources significantly contribute to the body's pool of 25(OH)D3, the precursor for 3-epi-25(OH)D3. These sources include:

-

Dietary Intake: Foods rich in vitamin D3 (cholecalciferol), such as fatty fish, and fortified foods contribute to the overall 25(OH)D3 levels.

-

Supplementation: Vitamin D3 supplements are a major contributor to circulating 25(OH)D3 and, consequently, to the substrate available for epimerization. Studies have shown a correlation between vitamin D supplementation and increased levels of 3-epi-25(OH)D3.

-

Sunlight Exposure: Synthesis of vitamin D3 in the skin upon exposure to UVB radiation is a primary natural source of the precursor for 25(OH)D3 and subsequently 3-epi-25(OH)D3.

Metabolic Pathway of 3-epi-25-hydroxyvitamin D3

The metabolism of 3-epi-25(OH)D3 mirrors that of its non-epimeric counterpart, involving sequential hydroxylation steps.

-

Formation: 25(OH)D3 is converted to 3-epi-25(OH)D3 through the action of a C-3 epimerase.

-

1α-Hydroxylation: 3-epi-25(OH)D3 can be hydroxylated at the 1α-position by the enzyme CYP27B1, primarily in the kidneys, to form 3-epi-1α,25-dihydroxyvitamin D3 (3-epi-1α,25(OH)2D3). This is the epimeric form of the hormonally active calcitriol.

-

24-Hydroxylation: Alternatively, 3-epi-25(OH)D3 can be hydroxylated at the 24-position by the enzyme CYP24A1, a key catabolic enzyme, to produce 3-epi-24,25-dihydroxyvitamin D3 (3-epi-24,25(OH)2D3).

While the biological activity of these epimeric metabolites is generally considered to be lower than their corresponding non-epimeric forms, they do exhibit some affinity for the vitamin D receptor (VDR) and can elicit biological responses.

Quantitative Data on 3-epi-25-hydroxyvitamin D3 Concentrations

The concentration of 3-epi-25(OH)D3 in human serum varies across different populations and is influenced by factors such as age and overall vitamin D status. The following tables summarize quantitative data from various studies.

Table 1: Serum Concentrations of 3-epi-25(OH)D3 in Different Adult Populations

| Population | Sample Size (n) | Mean ± SD (ng/mL) | Concentration Range (ng/mL) | % of Total 25(OH)D3 | Reference |

| Korean Adults (10-80 years) | 11,744 | 1.15 ± 0.85 | 0.50 - 15.66 | 1.33 - 23.94% | [3][4] |

| U.S. Adults (1-94 years) | 501 | 3.3 (average) | 0 - 117.5 nmol/L | 0 - 61% | [5] |

| Wisconsin, USA (Non-Hispanic White) | 303 | Not specified | 0 - 4.9 | 0 - 13.3% | [6] |

| Adults with Hypervitaminosis D | 58 | Not specified | 2 - 28.6 | < 1 - 10.6% | [7] |

Table 2: Serum Concentrations of 3-epi-25(OH)D3 in Maternal and Neonatal Populations

| Population | Median (nmol/L) | Concentration Range (% of 25(OH)D3) | Reference |

| Maternal Serum | 1.9 | 0.5 - 19.9% | [2] |

| Neonatal Umbilical Cord Serum | 1.7 | 0.7 - 15.3% | [2] |

Experimental Protocols for Quantification

The accurate quantification of 3-epi-25(OH)D3 requires analytical methods that can distinguish it from the isobaric 25(OH)D3. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

General LC-MS/MS Protocol Outline:

-

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are treated with a solvent like methanol or acetonitrile to precipitate proteins.

-

Internal Standard Spiking: A deuterated internal standard (e.g., d3-3-epi-25(OH)D3) is added to correct for matrix effects and variations in sample processing.

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): The supernatant after protein precipitation is further purified using SPE or LLE to remove interfering substances. SPE with a hydrophobic stationary phase is commonly used.

-

-

Chromatographic Separation (LC):

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

A C18 or a pentafluorophenyl (PFP) column is typically employed to achieve chromatographic separation of 3-epi-25(OH)D3 from 25(OH)D3.

-